molecular formula C12H22OS B14513053 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one CAS No. 62627-28-5

3-[(Hexylsulfanyl)methyl]cyclopentan-1-one

Cat. No.: B14513053
CAS No.: 62627-28-5
M. Wt: 214.37 g/mol
InChI Key: OLDBLMZVEWSWGB-UHFFFAOYSA-N
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Description

3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C12H22OS. It features a cyclopentanone ring substituted with a hexylsulfanyl group. This compound is notable for its unique structure, which combines a cyclic ketone with a sulfide group, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with a hexylthiol in the presence of a suitable base. The reaction proceeds through the formation of a thioether linkage between the hexyl group and the cyclopentanone ring. Common bases used in this reaction include sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Hexylsulfanyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-[(Hexylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one involves its interaction with various molecular targets. The sulfide group can participate in redox reactions, influencing cellular redox states and signaling pathways. The ketone group can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical environments compared to its simpler analogs .

Properties

CAS No.

62627-28-5

Molecular Formula

C12H22OS

Molecular Weight

214.37 g/mol

IUPAC Name

3-(hexylsulfanylmethyl)cyclopentan-1-one

InChI

InChI=1S/C12H22OS/c1-2-3-4-5-8-14-10-11-6-7-12(13)9-11/h11H,2-10H2,1H3

InChI Key

OLDBLMZVEWSWGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC1CCC(=O)C1

Origin of Product

United States

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